Acetic acid;2-(2-methoxyethyl)cyclopenten-1-ol
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Overview
Description
Acetic acid;2-(2-methoxyethyl)cyclopenten-1-ol is a chemical compound with a unique structure that combines the properties of acetic acid and cyclopenten-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2-methoxyethyl)cyclopenten-1-ol typically involves the reaction of cyclopenten-1-ol with acetic acid under specific conditions. The reaction may require a catalyst to facilitate the process and achieve a high yield. The exact reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-(2-methoxyethyl)cyclopenten-1-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;2-(2-methoxyethyl)cyclopenten-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: Researchers study the compound’s effects on biological systems to understand its potential as a therapeutic agent or biochemical tool.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development and medicinal chemistry.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid;2-(2-methoxyethyl)cyclopenten-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentene-1-acetic acid: This compound shares a similar cyclopentene structure but lacks the methoxyethyl group.
Cyclopent-2-enylacetic acid: Another related compound with a cyclopentene ring and acetic acid moiety.
Uniqueness
Acetic acid;2-(2-methoxyethyl)cyclopenten-1-ol is unique due to the presence of both the methoxyethyl group and the cyclopenten-1-ol structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
52418-93-6 |
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Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
acetic acid;2-(2-methoxyethyl)cyclopenten-1-ol |
InChI |
InChI=1S/C8H14O2.C2H4O2/c1-10-6-5-7-3-2-4-8(7)9;1-2(3)4/h9H,2-6H2,1H3;1H3,(H,3,4) |
InChI Key |
WSNVQERNFWPCDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COCCC1=C(CCC1)O |
Origin of Product |
United States |
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